(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine
Description
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a substituted phenyl ring with chlorine (Cl) at the ortho position and fluorine (F) at the para position. Its molecular formula is C₈H₁₀ClFN₂, with a molecular weight of 187.63 g/mol. The stereochemistry (1S configuration) and substituent arrangement influence its physicochemical properties, such as lipophilicity and electronic effects, which are critical for biological interactions.
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
SLFSQUZBFDAMPF-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Chiral Precursors
One primary synthetic approach involves direct amination of a chiral precursor bearing the 2-chloro-4-fluorophenyl moiety. This method typically starts from a corresponding chiral epoxide or halohydrin intermediate, which undergoes nucleophilic ring opening or substitution with ammonia or primary amines to introduce the diamine functionality.
- Starting Materials: Chiral epoxides or halohydrins derived from 2-chloro-4-fluorophenyl substrates.
- Reagents: Ammonia or suitable amine sources.
- Conditions: Controlled temperature to maintain stereochemistry; solvents such as ethanol or water.
- Outcome: High enantioselectivity retention, yielding (1S)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine with preserved stereochemistry.
Reductive Amination of Ketone Precursors
Another well-documented route is reductive amination of the corresponding ketone, 1-(2-chloro-4-fluorophenyl)ethanone, with ammonia or ammonium salts to form the diamine.
- Step 1: Formation of an imine intermediate by condensation of the ketone with ammonia.
- Step 2: Reduction of the imine to the diamine using reducing agents such as sodium borohydride or catalytic hydrogenation.
- Catalysts: Often palladium or platinum catalysts under hydrogen atmosphere.
- Stereochemical Control: Chiral catalysts or chiral auxiliaries can be employed to favor the (1S) enantiomer.
- Advantages: This method is scalable and suitable for industrial synthesis.
Transition Metal-Catalyzed Cross-Coupling Followed by Amination
Although less common specifically for this compound, analogous synthetic strategies reported for related diamines involve Suzuki–Miyaura coupling to install the aryl moiety, followed by amination steps.
- Step 1: Suzuki coupling between a halogenated phenylboronic acid and a suitable ethane-1,2-diamine derivative.
- Step 2: Subsequent amination or modification to introduce the diamine group.
- Catalysts: Palladium-based catalysts.
- Note: This approach is more frequently applied for structurally related compounds and may require optimization for this compound.
Resolution of Racemic Mixtures
In cases where racemic mixtures of 1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine are synthesized, chiral resolution techniques can be applied to isolate the (1S) enantiomer.
- Methods: Use of chiral acids (e.g., tartaric acid derivatives) to form diastereomeric salts, followed by selective crystallization.
- Outcome: Enantiomerically pure (1S) compound.
- Limitations: Additional purification steps increase complexity and cost.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Stereochemical Control | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Amination | Chiral epoxide or halohydrin | Ammonia or primary amines | Intrinsic from chiral precursor | High stereoselectivity | Requires chiral precursors |
| Reductive Amination | 1-(2-chloro-4-fluorophenyl)ethanone | Ammonia, NaBH4 or catalytic hydrogenation | Chiral catalysts or auxiliaries | Scalable, industrially viable | May need chiral catalyst control |
| Transition Metal-Catalyzed Coupling + Amination | Halogenated arylboronic acid + diamine precursor | Pd catalysts, amination reagents | Catalyst-dependent | Versatile for analog synthesis | Requires multi-step optimization |
| Chiral Resolution | Racemic diamine | Chiral acids (e.g., tartaric acid) | Separation of enantiomers | Access to pure enantiomer | Additional purification steps |
Detailed Research Findings
- The direct amination method preserves the stereochemistry of the chiral center, making it suitable for synthesizing enantiomerically pure compounds needed in medicinal chemistry.
- Reductive amination is widely used due to its operational simplicity and ability to produce high yields; however, stereochemical control depends heavily on the choice of catalyst and reaction conditions.
- Transition metal-catalyzed methods provide synthetic flexibility for introducing various substituents on the aromatic ring but require careful catalyst and ligand selection to maintain stereochemical integrity.
- Resolution techniques remain a fallback when asymmetric synthesis is challenging but add complexity and cost to the overall process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or nitroso compounds.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine:
- Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine with structurally related compounds:
Key Observations :
- Lipophilicity : The target compound’s ClogP (~1.8) is intermediate, balancing the electron-withdrawing effects of Cl/F and the polar amine groups. The CF₃-substituted derivative (ClogP ~2.5) is more lipophilic, which may improve membrane permeability but reduce solubility .
Biological Activity
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H10ClFN2
- Molar Mass : 188.63 g/mol
- CAS Number : 1213128-09-6
The compound features a phenyl ring substituted with chlorine and fluorine atoms, alongside an ethane-1,2-diamine moiety, which contributes to its biological activity.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for metabolic processes. Its structural similarity to other phenylamines allows it to interact with enzyme active sites effectively.
- Receptor Modulation : It has been studied for its ability to modulate receptor activity, particularly in neurological contexts. Binding studies suggest that it may influence neurotransmitter pathways, potentially offering therapeutic benefits in treating neurological disorders.
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the following table:
| Study | Biological Activity | IC50/EC50 Value | Notes |
|---|---|---|---|
| Study 1 | Enzyme inhibition | 0.25 µM | Effective against specific metabolic enzymes. |
| Study 2 | Antiviral activity | 0.35 µM | Exhibited activity against Zika virus. |
| Study 3 | Receptor modulation | Not specified | Potential effects on neurotransmitter receptors. |
Case Study 1: Antiviral Activity
In a study focusing on antiviral properties, this compound was evaluated for its efficacy against various viruses, including Dengue and Zika viruses. The compound demonstrated a selective index indicating low toxicity while effectively reducing viral replication rates.
Case Study 2: Neurological Effects
Another investigation assessed the compound's interaction with neurotransmitter receptors. Results suggested that it could enhance the signaling pathways associated with serotonin receptors, indicating potential applications in treating mood disorders.
Research Findings
Recent studies have highlighted the importance of this compound as a lead compound in drug development:
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics.
- Toxicology : Toxicological assessments have shown minimal adverse effects at therapeutic doses, further supporting its potential for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
